molecular formula C17H18N2O2 B11838589 Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- CAS No. 93631-35-7

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-

Cat. No.: B11838589
CAS No.: 93631-35-7
M. Wt: 282.34 g/mol
InChI Key: MAUASYIZBIDGFX-UHFFFAOYSA-N
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Description

3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one is a complex organic compound with a unique structure that includes an indole and quinolizine moiety

Properties

CAS No.

93631-35-7

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3

InChI Key

MAUASYIZBIDGFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of an imine with acrylic acid, followed by reduction . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential antidepressant and anxiolytic effects of indolo[2,3-a]quinolizin-2(1H)-one derivatives. For instance, a study demonstrated that certain analogs exhibited significant anxiolytic-like activity in animal models:

CompoundDose (mg/kg)Anxiolytic Effect (%)Reference
Compound 4172%
Compound 42583.4%
Clonazepam (Control)1.580%

The study indicated that these compounds could modulate the serotonergic system, contributing to their anxiolytic properties. The effective doses were comparable to established anxiolytics like clonazepam.

Synthesis of Indole Alkaloids

Indolo[2,3-a]quinolizin-2(1H)-one serves as a precursor in the synthesis of various indole alkaloids through innovative synthetic methodologies. For example:

  • Gold-Catalyzed Cascade Processes : A method was developed to synthesize electron-rich arene-fused hexahydroquinolizinones using gold catalysis, which can then be transformed into complex indole alkaloids in few steps .

Neuropharmacological Studies

Research also indicates that derivatives of this compound can interact with opioid receptors with varying efficacy. For instance, certain analogs showed low efficacy at mu-opioid receptors, suggesting potential applications in pain management with reduced side effects compared to traditional opioids .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Ketalization : The ketalization of 3-acetyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-2-one followed by sodium borohydride reduction has been reported to yield high overall yields of the desired indoloquinolizidine derivatives .

Case Study 1: Anxiolytic Activity Assessment

A comprehensive study assessed the anxiolytic effects of various indoloquinolizidine derivatives in mice using the hole-board test and cylinder exploratory test. The results indicated that certain compounds significantly increased exploratory behavior compared to control groups:

Test TypeCompoundDose (mg/kg)Observed Effect
Hole-board TestCompound 410Increased head dips (p < 0.05)
Cylinder Exploratory TestCompound 450Increased exploratory behavior

These findings suggest that modifications to the indoloquinolizidine structure can enhance therapeutic efficacy against anxiety disorders.

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing new derivatives of indolo[2,3-a]quinolizin-2(1H)-one and evaluating their biological activity against various targets including serotonin receptors and opioid receptors. The results indicated that specific structural modifications significantly improved receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and quinolizine derivatives, such as:

Uniqueness

What sets 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one apart is its specific acetyl group and the unique arrangement of its indole and quinolizine moieties. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

Indolo[2,3-a]quinolizin-2(1H)-one, specifically the compound 3-acetyl-3,4,6,7,12,12b-hexahydro-, is a member of the indoloquinolizine alkaloid family. Its unique bicyclic structure combines features of both indole and quinolizidine, contributing to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-acetyl-3,4,6,7,12,12b-hexahydro-indolo[2,3-a]quinolizin-2-one is C₁₄H₁₅N₃O. The compound's structure includes multiple chiral centers and a fused bicyclic framework that enhances its biological activity.

NMDA Receptor Antagonism

Research indicates that 3-acetyl-3,4,6,7,12,12b-hexahydro-indolo[2,3-a]quinolizin-2-one acts as an antagonist at the N-Methyl d-Aspartate (NMDA) receptor , which is crucial for synaptic plasticity and memory function. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Antitumor Activity

Indoloquinoline derivatives have shown promising antitumor activity . For instance, studies on similar compounds indicate that they can inhibit cancer cell proliferation through mechanisms such as DNA intercalation and topoisomerase II inhibition . The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent.

Anti-inflammatory and Analgesic Effects

The structural characteristics of indoloquinolizines are often linked to anti-inflammatory and analgesic properties. These effects are attributed to the compound's ability to modulate inflammatory pathways and reduce pain responses .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
GeissoschizineIndole alkaloid structureAntimicrobial activityLacks quinolizidine fusion
Methyl 2-(3-ethylidene)-indolo[2,3-a]quinolizinAlkaloid derivativeNMDA receptor antagonistSimilar pharmacological profile
Racemic 12b-butyl-indolo[2,3-a]quinolizinSimilar bicyclic structurePotential neuroprotective effectsDistinct functional groups

The distinct arrangement of functional groups in 3-acetyl-3,4,6,7,12,12b-hexahydro-indolo[2,3-a]quinolizin-2-one differentiates it from other structurally similar compounds and may lead to unique therapeutic profiles .

In Vitro Studies

In vitro studies have demonstrated that compounds related to indolo[2,3-a]quinolizin exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Compound A showed a 52% reduction in cell viability in pancreatic cancer cells.
  • Compound B exhibited a dose-dependent response with IC50 values comparable to established chemotherapeutics .

In Vivo Studies

Animal models have been employed to assess the efficacy of indoloquinoline derivatives in vivo. These studies have confirmed the compounds' ability to reduce tumor size and improve survival rates in treated subjects compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-2(1H)-one, and how do reaction conditions influence enantioselectivity?

  • Methodology : The compound can be synthesized via proline-catalyzed asymmetric addition reactions. For example, reacting 9-tosyl-3,4-dihydro-β-carboline with 3-buten-2-one in the presence of (S)-proline yields the target compound with complete enantio- and diastereoselectivity . Key factors include:

  • Catalyst choice : (S)-proline induces stereochemical control.
  • Solvent and additives : Trace water modulates stereoselectivity .
  • Step optimization : Post-synthetic transformations (e.g., tosyl group removal) are critical for downstream applications.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodology :

  • NMR spectroscopy : Assigns proton environments (e.g., acetyl group at C3, hexahydro ring system).
  • X-ray crystallography : Resolves stereochemistry of the fused indoloquinolizidine core .
  • Mass spectrometry : Confirms molecular weight (e.g., via HRMS or ESI-MS).
    • Data interpretation : Comparative analysis with analogs (e.g., desbromoarborescidine A) helps validate structural assignments .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodology :

  • Adrenoceptor assays : Test Alpha-1/Alpha-2 receptor blocking activity using isolated tissue models (e.g., rat aorta) .
  • Dose-response curves : Quantify IC50 values to compare potency with natural analogs (e.g., desbromoarborescidine A vs. hydroxylated derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and receptor binding affinity?

  • Methodology :

  • SAR studies : Introduce substituents at C1, C10, or the acetyl group. For example:
  • Hydroxylation at C1 reduces adrenoceptor blocking activity .
  • Methoxy or methyl groups at C10 alter lipophilicity and pharmacokinetics .
  • Computational docking : Predict binding modes to Alpha-1 adrenoceptors using molecular dynamics simulations .

Q. What strategies resolve contradictions in enantioselectivity data during asymmetric synthesis?

  • Methodology :

  • Mechanistic studies : Probe transition states via DFT calculations to explain deviations in stereochemical outcomes.
  • Condition screening : Vary solvents (e.g., DMF vs. CH2Cl2), catalyst loading, or additives (e.g., water) to optimize enantiomeric excess .
    • Case example : In proline-catalyzed reactions, trace water may disrupt hydrogen-bonding networks, altering selectivity .

Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodology :

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalyst recycling : Immobilize (S)-proline on silica to enhance reusability .
  • Atom economy : Compare step-count and waste generation in traditional vs. one-pot syntheses (e.g., copper-catalyzed routes vs. multi-step protocols) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier penetration.
  • Free-energy perturbation (FEP) : Calculate binding affinities for hypothetical derivatives targeting NMDA receptors .
    • Validation : Synthesize top candidates and compare in vitro/in vivo results with computational predictions .

Data Contradiction Analysis

Q. Why do certain analogs exhibit opposing trends in bioactivity despite minimal structural differences?

  • Case study : Desbromoarborescidine A (no hydroxyl) shows strong adrenoceptor blocking, while hydroxylated analogs are inactive .
  • Resolution :

  • Conformational analysis : Hydroxyl groups may impose steric hindrance or alter hydrogen-bonding capacity.
  • Pharmacophore mapping : Identify critical hydrophobic/electrostatic regions disrupted by substituents .

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